
7-Azapteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azapteridine is a heterocyclic compound that belongs to the class of azapteridines. It is characterized by a pyrimido[5,4-e]-1,2,4-triazine ring system. This compound is known for its presence in various natural products, including toxoflavin, fervenulin, and reumycin . These compounds are known for their biological activities, including antibacterial and phytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-azapteridine typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine derivatives with formic acid or its derivatives under acidic conditions . Another approach involves the use of GTP cyclohydrolase II, which catalyzes the conversion of GTP to this compound derivatives .
Industrial Production Methods: Industrial production of this compound and its derivatives often involves microbial fermentation processes. For example, the bacterium Burkholderia glumae is known to produce toxoflavin, a this compound derivative, through a biosynthetic pathway involving multiple enzymes .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Azapteridine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert this compound to its corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-7-azapteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted 7-azapteridines .
Wissenschaftliche Forschungsanwendungen
7-Azapteridine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in microbial metabolism and as potential antimicrobial agents.
Industry: Used in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 7-azapteridine compounds often involves the inhibition of specific enzymes or protein interactions. For example, toxoflavin, a this compound derivative, inhibits the interaction between Hsp90 and Hop, which is crucial for protein folding and stability
Vergleich Mit ähnlichen Verbindungen
Toxoflavin: A 7-azapteridine antibiotic with phytotoxic and antibacterial properties.
Fervenulin: Another this compound antibiotic with similar biological activities.
Reumycin: A structurally related compound with antibacterial properties.
Uniqueness: this compound compounds are unique due to their diverse biological activities and potential applications in various fields. Their ability to inhibit specific protein interactions and enzymes makes them valuable in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
254-99-9 |
|---|---|
Molekularformel |
C5H3N5 |
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C5H3N5/c1-4-5(8-2-6-1)10-9-3-7-4/h1-3H |
InChI-Schlüssel |
HASUZBYQAHYXHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)N=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



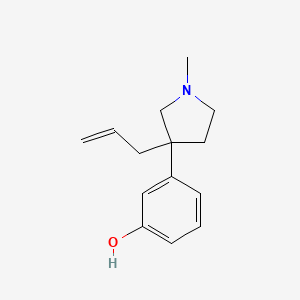

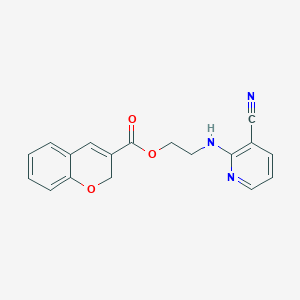
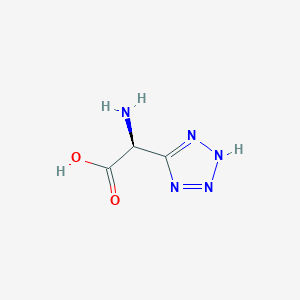
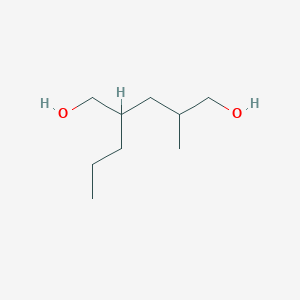

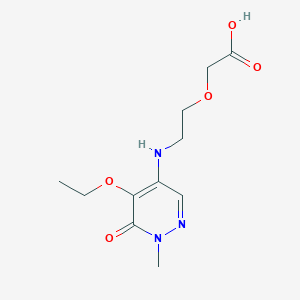
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)

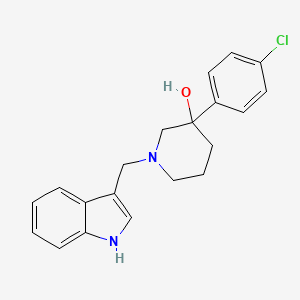


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
